Diclofensine ((±)-trans-3-(3,4-Dichlorophenyl)-N-methyl-1-indanamine hydrochloride) is a synthetic compound that has been investigated for its psychoactive properties. [] It belongs to the class of triple reuptake inhibitors (TRIs). [] In scientific research, Diclofensine is primarily recognized for its ability to inhibit the reuptake of three neurotransmitters: dopamine, norepinephrine, and serotonin. [, ] This property makes it a valuable tool for investigating the roles of these neurotransmitters in various physiological and pathological processes.
Diclofensine, also known as Ro 8-4650, is a stimulant drug developed by Hoffmann-La Roche in the 1970s. Initially researched as an antidepressant, it functions primarily as a triple monoamine reuptake inhibitor, affecting dopamine, norepinephrine, and serotonin transporters. The compound is recognized for its potential antidepressant effects but was ultimately discontinued due to concerns regarding its abuse potential. The active isomer responsible for its pharmacological activity is the (S)-isomer .
The synthesis of diclofensine involves several key steps:
This multi-step synthesis highlights the complexity of creating this compound, emphasizing the importance of reaction conditions and reagent choice.
Diclofensine's molecular structure can be described as follows:
The compound features a tetrahydroisoquinoline core structure, which is characteristic of several psychoactive substances. The presence of chlorine atoms and a methyl group contributes to its unique pharmacological profile .
Diclofensine participates in various chemical reactions typical for its structure:
Diclofensine's mechanism of action involves the inhibition of monoamine reuptake:
While diclofensine was initially developed for treating depression, its applications have shifted due to its classification as a new psychoactive substance:
CAS No.: 533-67-5
CAS No.: 11006-78-3
CAS No.: 302-61-4
CAS No.: 61080-23-7
CAS No.: 466-43-3